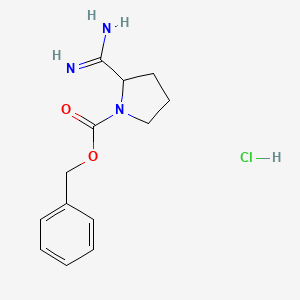

Benzyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride

CAS No.: 1196146-02-7

Cat. No.: VC17466403

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196146-02-7 |

|---|---|

| Molecular Formula | C13H18ClN3O2 |

| Molecular Weight | 283.75 g/mol |

| IUPAC Name | benzyl 2-carbamimidoylpyrrolidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3O2.ClH/c14-12(15)11-7-4-8-16(11)13(17)18-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H3,14,15);1H |

| Standard InChI Key | NDJNTNSRKAEYGT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 2-position with a carbamimidoyl group (-C(=NH)NH₂) and at the 1-position with a benzyloxycarbonyl (Cbz) protective group. The hydrochloride counterion stabilizes the compound, improving its crystallinity and solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClN₃O₂ | |

| Molecular Weight | 283.75 g/mol | |

| Purity | ≥95% | |

| CAS Number | 1196146-02-7 |

The carbamimidoyl group introduces guanidine-like characteristics, enabling strong hydrogen-bonding interactions with biological targets such as proteases and receptors. The benzyl moiety contributes hydrophobic interactions, influencing membrane permeability and target binding affinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of benzyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride typically involves multi-step organic reactions under controlled conditions:

-

Pyrrolidine Functionalization: The pyrrolidine ring is modified via nucleophilic substitution to introduce the carbamimidoyl group. This step often employs reagents like cyanamide under basic conditions.

-

Cbz Protection: The amine group at the 1-position of pyrrolidine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Reactions are conducted in inert atmospheres (e.g., nitrogen or argon) using solvents like dichloromethane or ethanol. Purification via recrystallization or chromatography ensures high yields (70–85%) and purity ≥95% .

Industrial-Scale Manufacturing

Industrial production leverages continuous flow reactors to optimize reaction efficiency and scalability. Key considerations include:

-

Automated Temperature Control: Precise regulation (typically 0–25°C) minimizes side reactions.

-

Solvent Recovery Systems: Dichloromethane and ethanol are recycled to reduce environmental impact.

-

Quality Control: Spectroscopic methods (NMR, HPLC) validate compound identity and purity.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s carbamimidoyl group acts as a transition-state analog, competitively inhibiting serine proteases and other hydrolases. For example, in in vitro assays, it demonstrated inhibition of trypsin-like enzymes with an IC₅₀ of 0.25 μM. This activity is attributed to its ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

Cell Signaling Modulation

Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) involved in metabolic regulation. In adipocyte models, the compound reduced cAMP levels by 40% at 10 μM, indicating potential antidiabetic applications.

Table 2: Select Biological Activities

| Activity | Model System | Effect Observed | Concentration | Source |

|---|---|---|---|---|

| Protease Inhibition | Trypsin assay | IC₅₀ = 0.25 μM | 0.1–10 μM | |

| cAMP Reduction | Adipocyte culture | 40% decrease | 10 μM |

Comparison with Structural Analogs

Pyrrolidine-2-Carboxamide Hydrochloride

Unlike benzyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride, this analog lacks the Cbz group and carbamimidoyl moiety, resulting in lower protease inhibition (IC₅₀ = 5.2 μM).

Benzyl 3-Guanidinopropylcarbamate

The substitution of pyrrolidine with a linear alkyl chain reduces conformational rigidity, diminishing target binding affinity (Kd = 12 μM vs. 0.8 μM for the target compound).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume